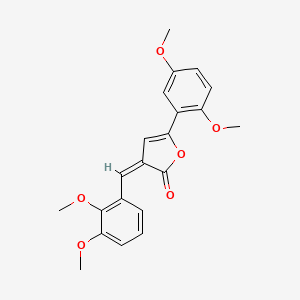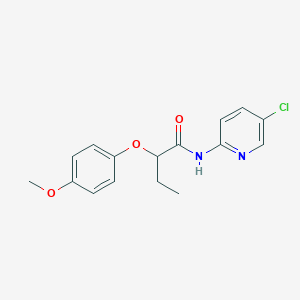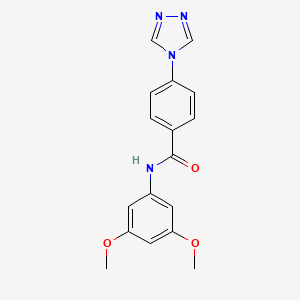
2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide, also known as iopamidol, is a contrast agent used in medical imaging procedures such as X-rays, CT scans, and angiography. It is a nonionic, water-soluble compound that is widely used due to its low toxicity and high solubility in water. Iopamidol is synthesized through a multi-step process that involves the reaction of 4-methoxy-2-nitroaniline with 2,3,5-triiodobenzoic acid.
科学研究应用
Iopamidol is widely used as a contrast agent in medical imaging procedures. It is particularly useful in CT scans and angiography, where it can help to visualize blood vessels and organs. In addition to its use in medical imaging, 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide has also been studied for its potential use in cancer treatment. Studies have shown that 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide can selectively accumulate in tumor cells, making it a potential candidate for targeted drug delivery.
作用机制
The mechanism of action of 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide is not fully understood. It is believed to work by altering the X-ray attenuation properties of tissues, which allows for better visualization of organs and blood vessels. Iopamidol is also thought to have a direct effect on the endothelial cells that line blood vessels, which can lead to changes in blood flow and vascular permeability.
Biochemical and Physiological Effects
Iopamidol is generally well-tolerated by patients, with few reported side effects. It is rapidly excreted from the body through the kidneys, with a half-life of around 2 hours. Studies have shown that 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide can cause changes in blood flow and vascular permeability, which may be related to its mechanism of action as a contrast agent.
实验室实验的优点和局限性
Iopamidol has several advantages as a contrast agent for lab experiments. It is non-toxic and water-soluble, making it easy to handle and administer. It is also highly soluble in water, which allows for accurate dosing. However, 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide does have some limitations. It is not suitable for use in experiments that require long-term imaging, as it is rapidly excreted from the body. It is also not suitable for experiments that require high-resolution imaging, as its contrast properties are not as strong as other contrast agents.
未来方向
There are several potential future directions for research on 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide. One area of interest is its potential use in cancer treatment. Studies have shown that 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide can selectively accumulate in tumor cells, making it a potential candidate for targeted drug delivery. Another area of interest is the development of new contrast agents that are more effective than 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide. Researchers are exploring the use of nanoparticles and other materials as contrast agents, which may offer improved imaging capabilities. Finally, there is ongoing research into the mechanism of action of 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide, which may lead to a better understanding of its effects on the body.
合成方法
The synthesis of 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide involves the reaction of 4-methoxy-2-nitroaniline with 2,3,5-triiodobenzoic acid. The reaction proceeds through the formation of an intermediate, which is then reacted with N,N-dimethylformamide to yield 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide. The overall yield of the synthesis is around 50%, and the purity of the final product is typically greater than 98%.
属性
IUPAC Name |
2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I3N2O4/c1-23-8-2-3-11(12(6-8)19(21)22)18-14(20)9-4-7(15)5-10(16)13(9)17/h2-6H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXJOGXPNUAWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC(=C2)I)I)I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9I3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-1,3-phenylenebis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]](/img/structure/B4956356.png)
![5-[(4-{[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-2-methyl-4(1H)-pyridinone](/img/structure/B4956360.png)

![N-(5-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4956376.png)
![N-(3-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4956383.png)

![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956391.png)

![3-(ethylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4956398.png)

![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4956423.png)
![methyl 4-methyl-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4956445.png)
![N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B4956455.png)